

Ruserontinib (SKLB1028): A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
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Executive Summary

Ruserontinib (also known as SKLB1028) is an orally active, multi-kinase inhibitor demonstrating significant potential in the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations. This technical guide provides an in-depth overview of the current understanding of **Ruserontinib**'s pharmacokinetics (PK) and pharmacodynamics (PD), drawing from available preclinical and clinical data. The information is presented to support further research and development of this promising therapeutic agent.

Introduction

Ruserontinib is a small molecule inhibitor targeting key signaling proteins implicated in cancer cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR), FMS-like tyrosine kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl).[1][2] Its primary therapeutic rationale lies in its potent inhibition of mutated FLT3, a driver of oncogenesis in a significant subset of AML patients.[1] This document synthesizes the available data on **Ruserontinib**'s absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action and clinical activity.



Pharmacokinetics

The pharmacokinetic profile of **Ruserontinib** has been primarily characterized through a Phase I/II clinical trial in patients with relapsed/refractory AML and a drug-drug interaction study in healthy male subjects.[1]

Absorption and Distribution

Ruserontinib is orally available.[3] Clinical data from a Phase I/II study in relapsed/refractory AML patients indicated that **Ruserontinib** exhibits linear pharmacokinetics across a dose range of 20–310 mg/day.[1] Following multiple doses, the accumulation ratios for Cmax were reported to be between 0.60 and 1.23, and for the area under the curve (AUC), they were between 0.80 and 1.11.[1]

Metabolism and Excretion

Preclinical studies have identified that **Ruserontinib** is a substrate for the cytochrome P450 enzymes CYP2C8 and CYP3A4, as well as the P-glycoprotein (P-gp) transporter.[1] This is further substantiated by a clinical drug-drug interaction study in healthy Chinese male subjects.

The following table summarizes the impact of co-administered CYP inhibitors and inducers on the pharmacokinetic parameters of **Ruserontinib**.

Co- administere d Drug	Mechanism	Ruserontini b Dose	Change in Cmax	Change in AUC	Citation
Itraconazole	Strong CYP3A4 and P-gp inhibitor	100 mg single dose	↑ ~41 %	↑ ~28%	[3][4]
Gemfibrozil	Strong CYP2C8 inhibitor	100 mg single dose	↑ ~21%	↑ ~26%	[3][4]
Rifampin	Strong CYP3A4 and P-gp inducer	150 mg single dose	No significant change	↓ ~30%	[3][4]



Table 1: Summary of Drug-Drug Interaction Effects on Ruserontinib Pharmacokinetics

Summary of Key Pharmacokinetic Parameters

While a comprehensive table of intrinsic pharmacokinetic parameters is not fully available in the public domain, the available data suggests the following:

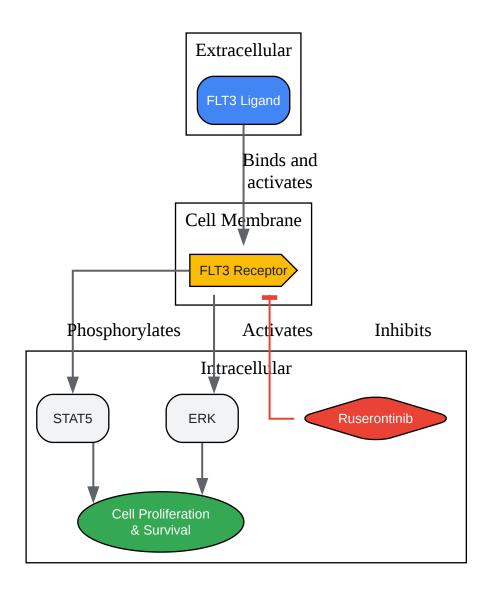
Parameter	Value/Characteristi c	Population	Citation
Linearity	Linear pharmacokinetics	Relapsed/Refractory AML Patients	[1]
Dose Range (Linearity)	20–310 mg/day	Relapsed/Refractory AML Patients	[1]
Accumulation (Cmax)	0.60 - 1.23	Relapsed/Refractory AML Patients	[1]
Accumulation (AUC)	0.80 - 1.11	Relapsed/Refractory AML Patients	[1]
Metabolism	Substrate of CYP2C8, CYP3A4, and P-gp	Preclinical Data	[1]

Table 2: Key Pharmacokinetic Characteristics of Ruserontinib

Pharmacodynamics Mechanism of Action

Ruserontinib is a multi-kinase inhibitor that targets EGFR, FLT3, and Abl.[2] In the context of AML, its primary mechanism of action is the inhibition of FLT3, a receptor tyrosine kinase that, when mutated (e.g., via internal tandem duplication or ITD), becomes constitutively active, leading to uncontrolled proliferation of leukemic blasts.[1] By inhibiting FLT3, **Ruserontinib** blocks downstream signaling pathways crucial for cell survival and proliferation, including the STAT5 and ERK pathways.[5]





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Caption: Ruserontinib inhibits the FLT3 signaling pathway.

Preclinical Activity

In preclinical studies, **Ruserontinib** has demonstrated potent anti-leukemic effects both in vitro and in vivo.[1]

Clinical Efficacy

In a Phase I/II dose-escalation and expansion study in patients with relapsed or refractory AML, **Ruserontinib** monotherapy demonstrated clinical benefit. An overall response rate (ORR) of approximately 43% was observed in patients receiving doses of 160 mg/day or higher.[1]

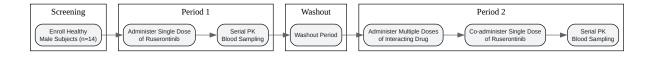


Experimental Protocols

Detailed experimental protocols for the clinical trials are not fully available in the public domain. However, based on the published information, the following provides an overview of the methodologies used.

Drug-Drug Interaction Study in Healthy Volunteers

- Study Design: Three separate studies were conducted to evaluate the effects of itraconazole, gemfibrozil, and rifampin on the pharmacokinetics of **Ruserontinib**. Each study enrolled 14 healthy Chinese male subjects.[3]
- Dosing Regimen:
 - Itraconazole Study: A single oral dose of 100 mg Ruserontinib was administered on day 1 and day 11. Multiple doses of itraconazole (200 mg twice daily on day 8, followed by 200 mg once daily from days 9 to 18) were co-administered.[3]
 - Gemfibrozil Study: A single oral dose of 100 mg Ruserontinib was administered on day 1 and day 12. Multiple doses of gemfibrozil (600 mg twice daily from days 8 to 19) were coadministered.
 - Rifampin Study: A single oral dose of 150 mg Ruserontinib was administered on day 1 and day 15. Multiple doses of rifampin (600 mg once daily from day 8 to 22) were coadministered.[3]
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after Ruserontinib administration to determine plasma concentrations and calculate pharmacokinetic parameters (Cmax, AUC).



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Caption: Workflow for the **Ruserontinib** drug-drug interaction study.

Phase I/II Dose-Escalation and Expansion Study in AML Patients

While the full protocol is not available, the study design for similar Phase I/II trials in oncology typically involves:

- Patient Population: Patients with relapsed or refractory AML.
- Study Design: A dose-escalation phase to determine the maximum tolerated dose (MTD)
 and recommended Phase II dose (RP2D), followed by a dose-expansion phase at the RP2D
 to further evaluate safety and efficacy.
- Assessments:
 - Safety: Monitoring of adverse events.
 - Pharmacokinetics: Collection of blood samples to characterize the pharmacokinetic profile.
 - Pharmacodynamics: Potential for collection of bone marrow or peripheral blood samples to assess biomarker modulation (e.g., phosphorylation of FLT3, STAT5, ERK).
 - Efficacy: Assessment of clinical response based on established criteria for AML.

Conclusion

Ruserontinib is a promising oral multi-kinase inhibitor with a well-defined mechanism of action and demonstrated clinical activity in AML. Its pharmacokinetic profile is characterized by linear kinetics and metabolism primarily through CYP3A4 and CYP2C8, indicating a potential for drug-drug interactions that should be managed in the clinical setting. Further publication of detailed data from ongoing and completed clinical trials will be crucial to fully elucidate its therapeutic potential and optimize its clinical development.

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- To cite this document: BenchChem. [Ruserontinib (SKLB1028): A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610866#pharmacokinetics-and-pharmacodynamics-of-ruserontinib]

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